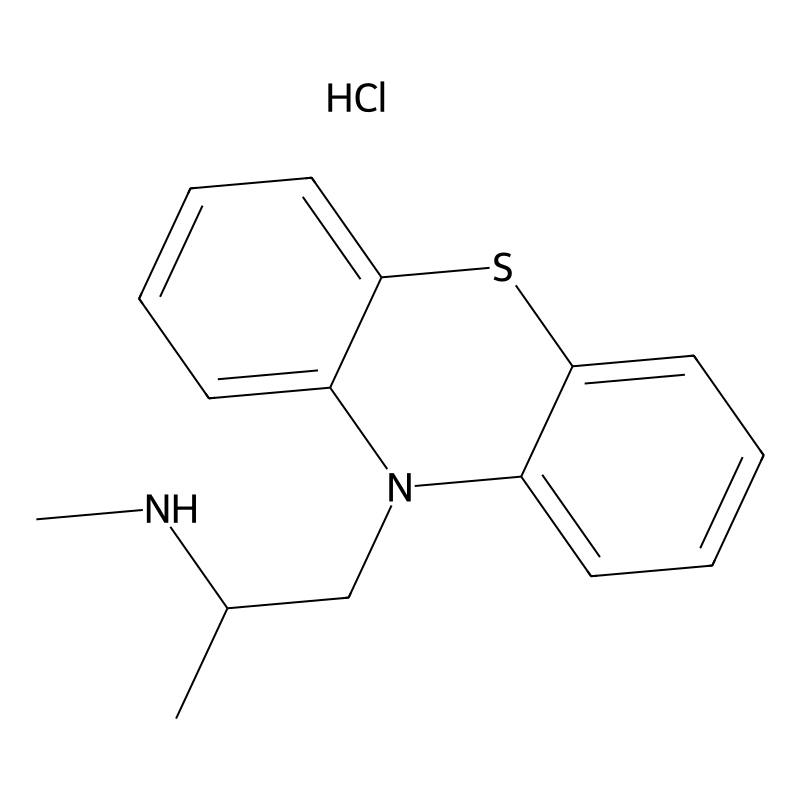rac N-Demethyl Promethazine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Reference Standard
rac N-Demethyl Promethazine Hydrochloride (also known as Norpromethazine Hydrochloride) is primarily used as a reference standard in scientific research. Several companies supply this compound, which acts as an impurity (designated Impurity C) during the manufacturing of Promethazine Hydrochloride [, , ]. By including rac N-Demethyl Promethazine Hydrochloride as a reference standard in analytical testing, researchers can ensure the accuracy of their measurements and identify this impurity if present in Promethazine Hydrochloride samples [, , ].
Potential Biological Activity
While research on the specific biological activity of rac N-Demethyl Promethazine Hydrochloride is limited, its close structural relation to Promethazine Hydrochloride suggests potential areas for investigation. Promethazine Hydrochloride is a phenothiazine drug with antihistaminic, antiemetic, and sedative properties []. Therefore, some researchers might be interested in exploring whether rac N-Demethyl Promethazine Hydrochloride possesses similar pharmacological effects to inform the development of new medications.
Racemic N-Demethyl Promethazine Hydrochloride is a derivative of Promethazine, a well-known phenothiazine derivative primarily used for its antihistaminic and sedative properties. The compound's molecular formula is C₁₆H₁₉ClN₂S, with a molecular weight of approximately 306.85 g/mol. It is classified as an impurity or metabolite of Promethazine and is often utilized in pharmaceutical testing and research applications .
The mechanism of action of rac N-demethyl Promethazine Hydrochloride itself is not well-established in scientific literature. However, its parent compound promethazine acts primarily as an H1 receptor antagonist, blocking histamine receptors involved in allergic reactions. N-demethyl promethazine might possess similar antihistaminic properties, but its specific interactions and potential for other effects require further research [].
Limitations and Future Research
Research on rac N-Demethyl Promethazine Hydrochloride is ongoing, and much remains unknown about its specific properties and effects. Future studies could explore:
- Development of efficient synthesis methods for the compound.
- In-depth investigation of its pharmacological activity.
- Evaluation of its potential interactions with other drugs.
- Determination of its toxicological profile.
The chemical reactivity of racemic N-Demethyl Promethazine Hydrochloride can be analyzed through various reactions typical of phenothiazine derivatives. Key reactions include:
- Alkylation: The nitrogen atom in the side chain can undergo alkylation, forming various derivatives.
- Oxidation: The sulfur atom in the phenothiazine ring can be oxidized, potentially altering its biological activity.
- Hydrochloride Formation: The compound readily forms hydrochloride salts, enhancing its solubility in aqueous solutions.
These reactions are significant for understanding the compound's stability and potential modifications in pharmaceutical formulations.
Racemic N-Demethyl Promethazine Hydrochloride exhibits biological activities similar to those of Promethazine, including:
- Antihistamine Effects: It blocks histamine H₁ receptors, making it effective in treating allergic reactions.
- Sedative Properties: The compound has sedative effects, which can be beneficial in managing anxiety and sleep disorders.
- Antiemetic Activity: It is also used to prevent nausea and vomiting associated with various conditions, including motion sickness.
Research indicates that its biological efficacy may vary depending on the specific stereoisomer present .
The synthesis of racemic N-Demethyl Promethazine Hydrochloride typically involves the following methods:
- Reduction of Promethazine: This method involves the reduction of the methyl group on the nitrogen atom of Promethazine using reducing agents like lithium aluminum hydride.
- Chemical Modification: Starting from related phenothiazine compounds, chemical modifications can lead to the formation of N-Demethyl derivatives through selective demethylation processes.
These synthetic routes are crucial for producing the compound for research and pharmaceutical applications .
Interaction studies involving racemic N-Demethyl Promethazine Hydrochloride focus on its pharmacokinetics and pharmacodynamics. Key interactions include:
- Drug Interactions: It may interact with other central nervous system depressants, enhancing sedative effects.
- Metabolic Pathways: Understanding how this compound is metabolized can help predict interactions with other drugs processed through similar pathways.
Research into these interactions is essential for ensuring safe therapeutic use .
Racemic N-Demethyl Promethazine Hydrochloride shares structural and functional similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Promethazine | High | Antihistamine, sedative | Well-established clinical use |
| N-Demethyl Promethazine | Moderate | Similar antihistamine effects | Direct metabolite of Promethazine |
| Norpromethazine | High | Antihistamine, potential antipsychotic | Less sedative than Promethazine |
| Chlorpromazine | High | Antipsychotic | Stronger antipsychotic effects |
Racemic N-Demethyl Promethazine Hydrochloride is unique due to its specific role as an impurity and metabolite, providing insights into the metabolism of Promethazine and offering potential avenues for research into its pharmacological properties .








